molecular formula C18H28N2O3S B1665250 Almokalant CAS No. 123955-10-2

Almokalant

Cat. No.: B1665250
CAS No.: 123955-10-2
M. Wt: 352.5 g/mol
InChI Key: ZMHOBBKJBYLXFR-UHFFFAOYSA-N
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Description

Almokalant (chemical name: (4-(3-ethyl(3-propylsulfinyl)propyl)amino)-2-hydroxy-propoxy)-benzonitrile) is a selective Class III antiarrhythmic agent that blocks the rapid delayed rectifier potassium current (IKr) encoded by the hERG (human ether-à-go-go-related gene) channel. Clinical studies demonstrated its efficacy in terminating paroxysmal supraventricular tachycardias (PSVT) and suppressing reentrant arrhythmias by increasing atrial effective refractory periods (AERP) and QT intervals . Pharmacokinetic studies revealed a plasma half-life of ~3 hours, dose-proportional exposure, and glucuronidation as the primary metabolic pathway via UGT1A9 and UGT2B7 . However, its clinical development was halted due to teratogenic risks linked to embryonic hypoxia and arrhythmia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of almokalant involves multiple steps, starting with the preparation of the intermediate compounds. One of the key steps includes the reaction of 4-hydroxybenzonitrile with 3-chloropropanol in the presence of a base to form 4-(3-chloropropoxy)benzonitrile. This intermediate is then reacted with ethylamine and 3-(propylsulfinyl)propylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is purified using techniques like recrystallization and chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Almokalant undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxide derivatives, reduced sulfide forms, and substituted benzonitrile compounds .

Scientific Research Applications

Almokalant is a Class III antiarrhythmic agent that functions as a potassium channel blocker, specifically inhibiting the rapid component of the delayed rectifier potassium current (Ikr), which is crucial for cardiac repolarization. It is used primarily in cardiology for the treatment of cardiac arrhythmias.

Management of Arrhythmias

This compound is used for treating various types of arrhythmias due to its potassium channel blocking properties. It acts as a selective blocker of the delayed outward potassium current (Ikr) in heart cells, prolonging the action potential duration in heart cells, which helps to regulate heart rhythm and prevent arrhythmias. this compound has been studied for its proarrhythmic effects, particularly in relation to the rate of infusion, QT dispersion, and early afterdepolarizations.

Research Findings: this compound's effects on sustained reentrant supraventricular tachycardias have been investigated . this compound caused bundle branch block and 2:1 AV block during sustained supraventricular tachycardia . These findings emphasize the importance of studying drug effects at rates in the range of clinical tachycardias that expose the conduction system to the limits of its refractoriness .

Electrophysiological Effects

This compound exhibits pure Class III effects with no signs of beta-blockade or unwanted hemodynamic effects . this compound significantly prolonged the QTend intervals during sinus rhythm and during TAS at 100 beats/min and increased the effective refractory period of the atria (AERP) . There was no alteration in either the cardiac conduction (PQ and QRS), or blood pressure (BP) sinus node function, or the ERP of the atrioventricular (AV) node .

Effects on Tachycardia: this compound can increase the RR interval during tachycardia and prolong the QT interval during tachycardia . Bundle branch block during tachycardia developed during this compound infusion . Rapid baseline tachycardia, increasing this compound dose, and an increasing number of induced tachycardias correlated with the appearance of bundle branch block .

Comparative Analysis with Other Antiarrhythmic Agents

This compound shares similarities with other antiarrhythmic agents but possesses unique characteristics that distinguish it from them.

Compound NameClassMechanism of ActionUnique Features
DofetilideClass IIIPotassium channel blockerSelective IKr blocker; less teratogenic risk
SotalolClass IIIPotassium channel blockerAlso has beta-blocking properties
IbutilideClass IIIPotassium channel blockerRapid onset; primarily used for acute settings

This compound's unique mechanism as a selective IKr blocker and its specific pharmacokinetic profile set it apart from these compounds.

Experimental Studies

Animal Studies: Anaesthetized rabbits or cats were given a continuous infusion of methoxamine and this compound, and the effects on incidence of torsade de pointes and QT dispersion were examined. The rate of infusion of repolarization delaying agents may influence the dispersion of repolarization and play a decisive role in the initiation of torsade de pointes.

Variability of APD: H 345/52 and this compound prolonged APD to a similar degree but increased the temporal variability of APD differently . this compound prolonged the Purkinje fiber APD preferentially, whereas H 345/52 homogeneously prolonged APD in both tissue types .

Clinical Trials

In a Scandinavian multicenter, placebo-controlled trial, the antiarrhythmic efficacy of this compound was investigated in patients with paroxysmal supraventricular tachycardia . The study included patients with reciprocating tachycardia due to either Wolff-Parkinson-White (WPW) syndrome or atrioventricular nodal reentry tachycardia (AVNRT) and were studied with transesophageal atrial stimulation .

Safety and Tolerance

This compound was well-tolerated in studies, and the only side effect noted was a brief metallic taste after a high dose . T-wave morphology changes of short duration were observed, sometimes with the development of pronounced, biphasic T waves, corresponding to high plasma peak values .

Other Applications

Mechanism of Action

Almokalant exerts its effects by selectively blocking the rapid component of the delayed rectifier potassium current (I_Kr) in cardiac cells. This blockade prolongs the action potential duration and refractory period, thereby stabilizing abnormal heart rhythms. The molecular targets of this compound include potassium channels, specifically the hERG (human Ether-à-go-go-Related Gene) channels .

Comparison with Similar Compounds

Dofetilide

  • Both drugs exhibit high ligand efficiency (LipE > 5) and clogP ~2.5, correlating with potent hERG inhibition (IC50 < 10 nM) .
  • Efficacy : Dofetilide is approved for atrial fibrillation, whereas Almokalant showed comparable efficacy in terminating PSVT (56% termination rate at 150 nM plasma concentration) .
  • Pharmacokinetics : Dofetilide has a longer half-life (~10 hours) and is renally excreted, whereas this compound’s shorter half-life (~3 hours) necessitates frequent dosing .
  • Safety: Both drugs carry proarrhythmic risks (e.g., torsades de pointes). However, this compound’s teratogenicity in animal models (limb defects, renal agenesis) was more pronounced, contributing to its discontinuation .

E-4031

  • Mechanism : E-4031 is a prototypical IKr blocker used in preclinical studies. Unlike this compound, it demonstrates "trapping" within hERG channels during rest, leading to sustained APD prolongation .
  • Efficacy : Both drugs prolong QT intervals, but this compound’s effects on atrial refractoriness are more clinically relevant for PSVT .
  • Teratogenicity : E-4031 and this compound induce embryonic bradycardia and hypoxia, but this compound’s stage-specific skeletal defects (e.g., limb reductions) are better documented .

Tedisamil

  • Mechanism : Tedisamil blocks multiple potassium channels (IKr, IKur, Ito) and has vagolytic effects, unlike this compound’s selective IKr inhibition .
  • APD Prolongation: Tedisamil causes monotonic APD prolongation without use-dependent effects, whereas this compound’s open-channel block intensifies with pacing .
  • Clinical Use : Tedisamil’s broader ion channel profile limits its utility in arrhythmia subtypes sensitive to pure IKr blockade.

Sotalol

  • Mechanism : Sotalol combines Class III (IKr blockade) and β-blocking activities, unlike this compound’s pure Class III effect.
  • Efficacy : Sotalol is effective in ventricular and supraventricular arrhythmias but carries higher risks of hypotension and bradycardia .
  • Teratogenicity : Both drugs are linked to embryonic hypoxia, but this compound’s malformations (e.g., cleft palate) occur at lower doses .

Data Tables

Table 1: Pharmacological Properties

Compound IC50 (hERG) Half-Life Metabolism Key Clinical Use
This compound <10 nM ~3 h Glucuronidation PSVT termination
Dofetilide <10 nM ~10 h Renal excretion Atrial fibrillation
E-4031 ~5 nM N/A Hepatic Preclinical research
Tedisamil ~100 nM ~6 h Hepatic Angina/Arrhythmia

Key Research Findings

  • Mechanistic Differences: this compound’s open-channel block contrasts with E-4031’s trapping and tedisamil’s multi-channel effects, influencing their proarrhythmic potentials .
  • Teratogenicity : this compound, dofetilide, and cisapride induce embryonic hypoxia via IKr blockade, but this compound’s stage-specific defects (GD 13 in rats) highlight its unique developmental toxicity .
  • Metabolism : this compound’s glucuronidation (UGT1A9/2B7) underpredicted in vitro clearance, a common issue for P450-independent drugs .

Biological Activity

Almokalant is a selective potassium channel blocker classified as a class III antiarrhythmic agent. It has been extensively studied for its effects on cardiac arrhythmias, particularly in the context of supraventricular tachycardia. This article presents a detailed overview of the biological activity of this compound, including its mechanisms, clinical efficacy, and metabolic pathways.

This compound primarily acts by blocking the delayed outward potassium current (I_K) in cardiac myocytes, which is crucial for repolarization during the cardiac action potential. This blockade prolongs the action potential duration and refractory period, thereby reducing the likelihood of reentrant arrhythmias. The compound's selectivity for potassium channels makes it a valuable tool in managing conditions characterized by abnormal heart rhythms.

Case Studies and Clinical Trials

A significant multicenter, placebo-controlled trial assessed the antiarrhythmic efficacy of this compound in patients with paroxysmal supraventricular tachycardia. The study involved 87 patients with a mean age of 50 years, divided into groups receiving various concentrations of this compound (20, 50, 100, and 150 nM). The results indicated a dose-dependent response in terminating induced tachycardia:

This compound Concentration (nM)Patients with Termination (%)
Placebo15% (3/20)
2019% (7/36)
5028% (10/36)
10040% (14/35)
15056% (5/9)

These findings suggest that higher concentrations of this compound significantly enhance its efficacy in terminating tachycardia episodes .

Pharmacokinetics and Metabolism

This compound undergoes extensive metabolism in the liver and kidneys, primarily through glucuronidation. Research indicates that it forms several isomeric glucuronides, which are detectable in human urine. The metabolic pathways involve various enzymes that contribute to the drug's pharmacokinetic profile, influencing both its therapeutic effects and potential side effects .

Safety Profile and Side Effects

While this compound demonstrates significant antiarrhythmic properties, it is associated with certain risks. The drug can induce torsades de pointes (TdP), a potentially life-threatening arrhythmia characterized by prolonged QT intervals. Studies have shown that this compound can lead to increased repolarization duration and early afterdepolarizations (EADs), raising concerns about its safety profile in susceptible populations .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Almokalant, and how does it influence cardiac electrophysiology in experimental models?

this compound is a selective blocker of the hERG (human ether-à-go-go-related gene) potassium channel, which mediates the rapid delayed rectifier potassium current (IKrI_{Kr}) critical for cardiac repolarization. By inhibiting IKrI_{Kr}, this compound prolongs the action potential duration (APD) and QT interval, increasing the risk of early afterdepolarizations (EADs) and torsade de pointes (TdP) arrhythmias. Experimental protocols often use rabbit ventricular myocytes or embryonic cardiomyocyte models to assess its effects, measuring APD prolongation and QT dispersion .

Q. What standardized methodologies are recommended for assessing this compound's proarrhythmic risk in preclinical studies?

Key methodologies include:

  • In vitro hERG blockade assays : High-throughput screening using protocols like the IonWorks electrophysiological platform to quantify drug-binding kinetics and concentration-dependent inhibition .
  • In vivo ECG monitoring : Measure QT interval prolongation and heart rate variability in animal models (e.g., rabbits or dogs) under controlled infusion rates, as faster infusion rates correlate with higher arrhythmia risk .
  • Ex vivo tissue studies : Use isolated Purkinje fibers or ventricular wedges to evaluate transmural dispersion of repolarization (TDR), a marker of TdP susceptibility .

Q. How do researchers validate this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties across species?

Comparative studies employ:

  • In vitro metabolism assays : Liver microsomes from humans, rats, and rabbits to identify species-specific metabolic pathways (e.g., CYP450 involvement) .
  • Allometric scaling : Predict human PK parameters (e.g., clearance, volume of distribution) from preclinical data, adjusting for interspecies differences in protein binding and metabolic rates .
  • PD modeling : Relate plasma concentrations to QT interval changes using Hill equations or Markov models to simulate dynamic drug-channel interactions .

Advanced Research Questions

Q. How can contradictory findings on this compound's teratogenicity be reconciled across studies?

this compound induces embryonic cardiac arrhythmias and hypoxia-linked malformations (e.g., skeletal defects) in rodent models during gestational days (GD) 11–13 but not GD15. This stage-specific toxicity arises from developmental differences in IKrI_{Kr} dominance: embryonic cardiomyocytes rely heavily on IKrI_{Kr} for repolarization early in gestation, making them susceptible to blockade. Later stages utilize alternative currents (e.g., IKsI_{Ks}), reducing vulnerability. Researchers must standardize exposure timing and use whole-embryo culture with microelectrode array (MEA) recordings to capture transient arrhythmic events .

Q. What advanced computational approaches improve predictions of this compound-induced APD prolongation?

State-of-the-art methods include:

  • Markov modeling : Simulate drug binding to hERG channel states (open, closed, inactivated) to predict use-dependent effects. For this compound, this reveals faster unblocking kinetics at depolarized potentials, reducing APD prolongation at higher pacing rates .
  • In silico action potential (AP) models : Integrate hERG blockade data with other ionic currents (e.g., INaI_{Na}, ICaI_{Ca}) in species-specific cardiac models (human, canine) to quantify APD variability and TdP risk .
  • Machine learning : Train classifiers on high-throughput hERG screening data to rank this compound's arrhythmogenic potential relative to other IKrI_{Kr} blockers .

Q. What experimental designs address the paradox of this compound's concentration-dependent arrhythmia risk?

While this compound increases TdP risk at therapeutic concentrations, supra-therapeutic levels may paradoxically reduce risk due to multi-channel effects (e.g., sodium or calcium channel blockade). To study this:

  • Multi-channel profiling : Screen this compound against a panel of cardiac ion channels (hERG, Nav1.5, Cav1.2) to identify off-target effects at high concentrations .
  • Dose-response studies in Langendorff hearts : Perfuse isolated hearts with escalating this compound doses while monitoring arrhythmia incidence and conduction velocity .
  • Population-based modeling : Simulate inter-individual variability in channel expression to predict "at-risk" subgroups .

Q. How do researchers differentiate this compound's direct cardiac effects from hypoxia-mediated teratogenicity?

  • Hypoxia biomarkers : Measure embryonic lactate levels or HIF-1α expression after this compound exposure to confirm hypoxia .
  • Rescue experiments : Co-administer antioxidants (e.g., N-acetylcysteine) or mechanical oxygen supplementation to determine if toxicity is hypoxia-reversible .
  • Genetic models : Use IKrI_{Kr}-knockout embryos to isolate hypoxia-independent effects .

Q. Methodological Considerations for Data Interpretation

Q. What statistical approaches are critical for analyzing this compound's arrhythmogenic data with high variability?

  • Short-term variability (STV) of repolarization : Calculate STV as APDn+1APDn30×2\frac{\sum |APD_{n+1} - APD_n|}{30 \times \sqrt{2}} from 30 consecutive APDs. STV > 5 ms correlates with TdP risk in this compound-treated models .
  • Multivariate regression : Adjust for covariates like heart rate, serum potassium levels, and infusion rate in clinical or preclinical datasets .
  • Meta-analysis : Pool data from studies with conflicting results (e.g., teratogenicity vs. safety in late gestation) to identify moderators like exposure timing or species .

Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound?

  • Physiologically based pharmacokinetic (PBPK) modeling : Incorporate tissue-specific hERG expression and plasma protein binding data to predict cardiac concentrations .
  • Quantitative systems pharmacology (QSP) : Link hERG blockade to APD changes using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) .
  • Cross-species PD scaling : Normalize hERG inhibition potency (IC50) by accounting for differences in channel gating between species .

Properties

IUPAC Name

4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHOBBKJBYLXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869693
Record name Almokalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123955-10-2
Record name Almokalant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123955-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almokalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.45 g of 4-[3-[ethyl[3-(propylthio)propyl]amino]-2-hydroxypropoxy]-benzonitrile and 1.4 g p-toluenesulfonic acid were mixed in 50 ml of ethanol. The mixture was cooled to -10° C. and 1.7 g of m-chloroperbenzoic acid was added in small protions. The mixture was stirred for 0.5 hour at -10° C. and one hour at room temperature and then evaporated. The residue was dissolved in dichloromethane and washed with three portions of sodium carbonate and twice with water and thereafter dried over sodium sulfate, filtrated and evaporated. The residue, 2.3 g yellow oil, was purified by column chromatography. Yield: 1.4 g of the title compound.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl (5.5 g) in ethanol:water (1:1) (30 ml) was added sodium polystyrenesulfonate (5 g) at room temperature. After 30 minutes the resin was filtered and washed with ethanol:water (1:1) three times, and dried under high vacuum to constant weight.
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4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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